AC-Val-ser-arg-arg-arg-NH2 is a synthetic peptide composed of five amino acids: valine, serine, arginine (three times), and an amide group at the C-terminus. This compound is characterized by its specific sequence, which plays a crucial role in its biological activity and potential applications. The presence of multiple arginine residues suggests a strong interaction with negatively charged molecules, such as nucleic acids or proteins, enhancing its potential as a therapeutic agent.
The chemical behavior of AC-Val-ser-arg-arg-arg-NH2 primarily involves peptide bond formation and hydrolysis. In the presence of proteolytic enzymes, this peptide can undergo cleavage reactions, leading to the release of its constituent amino acids. Additionally, under acidic or basic conditions, the amide group may participate in hydrolysis reactions, which can affect the stability and bioavailability of the peptide in biological systems.
AC-Val-ser-arg-arg-arg-NH2 exhibits various biological activities due to its amino acid composition. The presence of arginine is particularly notable, as it is known to enhance nitric oxide production and can influence vascular function. This peptide may also have immunomodulatory effects, potentially impacting immune responses. Research indicates that similar peptides can act as substrates for proteolytic enzymes, suggesting that AC-Val-ser-arg-arg-arg-NH2 may play a role in modulating protease activity within biological systems .
Several methods exist for synthesizing AC-Val-ser-arg-arg-arg-NH2:
AC-Val-ser-arg-arg-arg-NH2 has potential applications in various fields:
Studies focusing on AC-Val-ser-arg-arg-arg-NH2 interactions primarily emphasize its binding affinity to various receptors and enzymes. The presence of multiple arginine residues enhances its ability to interact with negatively charged sites on proteins or nucleic acids. Interaction studies using techniques such as surface plasmon resonance or fluorescence spectroscopy could provide insights into its binding kinetics and affinities .
Several compounds share structural similarities with AC-Val-ser-arg-arg-arg-NH2. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| Acetyl-Tyrosine-Aspartate | Ac-Tyr-Asp-NH2 | Known for neuroprotective effects |
| Bz-Arg-Gly-Asp-Ser-NH2 | Bz-RGDS-NH2 | Involved in cell adhesion and signaling |
| Acetyl-Lysine | Ac-Lys-NH2 | Plays roles in histone modification |
The uniqueness of AC-Val-ser-arg-arg-arg-NH2 lies in its specific sequence containing three arginine residues, which enhances its interaction capabilities compared to other peptides with fewer basic residues. This characteristic may contribute to its potential efficacy in therapeutic applications targeting vascular or immune functions.
CN-105, chemically designated as N-acetyl-L-valyl-L-seryl-L-arginyl-L-arginyl-L-argininamide, represents a groundbreaking advancement in apolipoprotein E mimetic peptide therapeutics [1]. This pentapeptide was developed as a second-generation apolipoprotein E mimetic agent derived from the polar face of the apolipoprotein E receptor binding region [2]. The compound has a molecular weight of 713.8 grams per mole and follows the sequence Acetyl-Valine-Serine-Arginine-Arginine-Arginine-amide [1].
The development of CN-105 emerged from the recognition that endogenous apolipoprotein E mediates neuroinflammatory responses and recovery after brain injury [3]. Researchers at Duke University and CereNova identified the need for a more effective apolipoprotein E mimetic with enhanced central nervous system penetration compared to earlier, larger peptide constructs [2] [4]. The peptide was specifically engineered to linearize the polar face of the amphipathic helix involved in receptor interactions, maintaining the functional properties of the native apolipoprotein E protein while dramatically reducing molecular size [2] [5].
CN-105 demonstrated superior pharmacokinetic properties compared to previous apolipoprotein E based mimetic peptides, achieving approximately five-fold higher central nervous system exposure [4] [6]. In preclinical studies using stable radioisotope labeled CN-105 peptide, the compound exhibited a terminal plasma half-life of 27 minutes with total central nervous system exposure of 44 percent in initial studies [4]. Subsequent pharmacokinetic analyses revealed that central nervous system exposure could reach up to 60 percent, with the peptide achieving maximum brain concentration 30 minutes after injection [6].
The compound progressed through extensive preclinical development, demonstrating efficacy across multiple models of acute central nervous system injuries including intracerebral hemorrhage, subarachnoid hemorrhage, ischemic stroke, and traumatic brain injury [3] [7]. Based on its preclinical safety and efficacy profile, CN-105 received successful investigational new drug application approval from the United States Food and Drug Administration and completed Phase I clinical trials demonstrating safety in both single escalating dose and multiple dosing paradigms [2] [8].
The engineering of CN-105 employed sophisticated peptide design principles focused on optimizing central nervous system penetration while preserving apolipoprotein E receptor binding functionality [4] [9]. The synthetic strategy involved creating a dramatically shortened peptide that maintained the essential structural and functional characteristics of the native apolipoprotein E receptor binding domain [2] [5].
The peptide synthesis approach utilized solid-phase peptide synthesis techniques, with CN-105 manufactured by Polypeptide Incorporated to greater than 99 percent purity in accordance with good manufacturing practice standards [5]. The synthetic design incorporated specific terminal modifications including N-terminal acetylation and C-terminal amidation to enhance peptide stability and protect against enzymatic degradation [1] [5].
A critical engineering strategy involved the linearization of the polar face of the apolipoprotein E receptor binding region [2] [5]. This approach transformed the three-dimensional amphipathic helical structure of native apolipoprotein E into a linear peptide sequence while preserving the spatial arrangement of critical charged residues necessary for receptor recognition [10] [11]. The engineering team specifically focused on amino acids corresponding to the apolipoprotein E region 130-150, which contains the essential receptor binding domain characterized by conserved lysine and arginine residues [10] [12].
The peptide design strategy prioritized central nervous system permeability through size optimization [4] [6]. While first-generation apolipoprotein E mimetic peptides typically contained 12-28 amino acids, CN-105 was engineered as a pentapeptide to maximize blood-brain barrier penetration [2] [9]. This approach resulted in significantly enhanced central nervous system exposure compared to larger apolipoprotein E mimetic constructs [4] [13].
Manufacturing optimization focused on creating a peptide with enhanced potency and ease of production compared to prior apolipoprotein E mimetic peptides, which were larger and often contained non-naturally occurring amino acids [9]. The synthetic strategy eliminated the need for complex chemical modifications while maintaining therapeutic efficacy through precise sequence selection and terminal modifications [5] [9].
Structure-activity relationship studies of CN-105 revealed critical insights into the molecular determinants of apolipoprotein E mimetic peptide function [2] [14]. The pentapeptide sequence Acetyl-Valine-Serine-Arginine-Arginine-Arginine-amide was specifically designed based on extensive analysis of the apolipoprotein E receptor binding domain [1] [2].
| Structural Feature | Impact on Activity | Comparison to Native Apolipoprotein E |
|---|---|---|
| Acetylation (N-terminus) | Stabilizes peptide structure | Not present in native protein |
| Amidation (C-terminus) | Protects from degradation | Not present in native protein |
| Arginine residues | Critical for receptor binding | Conserved from residues 136-150 |
| Serine residue | Contributes to helical structure | Similar hydrophilic character |
| Valine residue | Provides hydrophobic interaction | Maintains amphipathic properties |
| Peptide length | Optimized for central nervous system penetration | Dramatically reduced from 299 residues |
| Polar face design | Mimics apolipoprotein E receptor binding domain | Linearized version of helix 4 |
The three consecutive arginine residues in CN-105 correspond to the critical basic amino acid cluster found in native apolipoprotein E residues 136-150, which are essential for low-density lipoprotein receptor family binding [11] [12]. Structure-activity relationship studies demonstrated that conserved lysines and arginines within amino acids 140-150 of apolipoprotein E are crucial for interaction with the low-density lipoprotein receptor [11] [15]. The substitution of neutral amino acids for these basic residues reduced binding affinity to approximately 30 percent of wild-type values [11].
Research into amphipathic alpha-helix organization revealed that the structural arrangement of amino acids 140-150 is critical for normal binding to the low-density lipoprotein receptor [11] [16]. The CN-105 design preserves this essential structural motif through its linear sequence arrangement, maintaining the spatial distribution of charged residues necessary for receptor recognition [2] [10].
Molecular mechanism studies identified that CN-105 exerts its effects through binding to the SET protein, a potent physiological inhibitor of protein phosphatase 2A [14]. This interaction enhances endogenous protein phosphatase 2A phosphatase activity, leading to reduced levels of phosphorylated kinases and decreased inflammatory signaling [14]. The peptide also demonstrates antagonistic activity against nicotinic acetylcholine receptors, providing neuroprotection through dampening of presynaptic glutamate release [17].
Structure-activity relationship analyses revealed that CN-105 maintains similar receptor binding and SET protein binding activities compared to native apolipoprotein E protein, confirming its status as a true mimetic [14]. The peptide demonstrates high solubility in aqueous solution at neutral pH and adopts helical structure content that increases significantly upon lipid binding, similar to native apolipoprotein E [18] [10].
CN-105 represents a significant advancement over first-generation apolipoprotein E mimetic agents in multiple critical parameters [2] [9]. The comparative analysis reveals substantial improvements in central nervous system penetration, manufacturing feasibility, and therapeutic potency compared to earlier peptide constructs [4] [9].
| Peptide | Amino Acid Sequence | Molecular Weight (Daltons) | Generation | Length (amino acids) | Source Region | Central nervous system Penetration | Half-life (hours) |
|---|---|---|---|---|---|---|---|
| CN-105 | Ac-Val-Ser-Arg-Arg-Arg-NH2 | 713.8 | Second | 5 | Polar face of apolipoprotein E receptor binding region | 44-60% | 2.3-3.6 |
| COG133 | Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-NH2 | Not specified | First | 17 | apolipoprotein E residues 133-149 | Limited | Not specified |
| COG1410 | Not specified in sources | 1410 | First | 12 | Not specified | Enhanced | Not specified |
| COG112 | Antennapedia-linked to COG133 | Not specified | First (modified COG133) | 17 + protein transduction domain | apolipoprotein E residues 133-149 + transduction domain | Enhanced (via protein transduction domain) | Not specified |
First-generation apolipoprotein E mimetic peptides, including COG133 and COG1410, were typically longer constructs ranging from 12-28 residues [19] [20]. COG133, comprising apolipoprotein E residues 133-149, demonstrated anti-inflammatory properties and reduced symptoms in experimental autoimmune encephalomyelitis models [21] [22]. However, these larger peptides exhibited limited central nervous system penetration and often required complex modifications for enhanced bioactivity [9] [22].
COG1410, a 12-amino acid peptide with molecular weight 1410 daltons, showed neuroprotective properties in various central nervous system disease models but lacked the optimized pharmacokinetic profile achieved by CN-105 [23] [24]. COG112 represented an attempt to enhance COG133 activity through fusion with an antennapedia protein transduction domain, creating a modified peptide with significantly enhanced anti-inflammatory bioactivities but increased structural complexity [25] [22].
The central nervous system penetration advantage of CN-105 represents perhaps the most significant improvement over first-generation agents [4] [6]. While earlier apolipoprotein E mimetic peptides achieved limited brain exposure, CN-105 demonstrated 44-60 percent central nervous system penetration, approximately five-fold higher than prior constructs [4] [13]. This enhanced penetration resulted from the optimized pentapeptide design that balanced molecular size with functional activity [2] [9].
Manufacturing and development advantages of CN-105 include simplified synthesis compared to first-generation agents that often contained non-naturally occurring amino acids [9]. The pentapeptide design eliminated complex chemical modifications while maintaining therapeutic efficacy, facilitating scaled production and clinical development [5] [9]. Additionally, CN-105 demonstrated superior potency per unit mass compared to larger first-generation peptides, requiring lower therapeutic doses [2] [4].
The neuroprotective pentapeptide CN-105 (Acetyl-Valine-Serine-Arginine-Arginine-Arginine-amide) demonstrates comprehensive modulation of neuroinflammatory pathways following acute brain injury [1] [2] [3]. This apolipoprotein E mimetic peptide exerts its anti-inflammatory effects through multiple interconnected mechanisms that collectively reduce secondary neuronal damage and promote functional recovery.
CN-105 demonstrates potent inhibitory effects on microglial activation, a critical component of the neuroinflammatory response following brain injury. Research utilizing F4/80 immunohistochemistry in murine models of intracerebral hemorrhage revealed significant reductions in microglial cell density following CN-105 treatment [2]. Specifically, the number of F4/80-positive cells in the ipsilateral hippocampi was reduced from 14,593 ± 116 cells per cubic millimeter in vehicle-treated animals to 9,327 ± 838 cells per cubic millimeter in CN-105-treated mice, representing a 36% decrease in microglial activation [2].
The morphological characteristics of microglia were also substantially altered by CN-105 treatment. Activated microglia in control animals displayed enlarged cell bodies with thickened processes characteristic of the pro-inflammatory phenotype [2]. In contrast, CN-105-treated animals exhibited microglia with smaller cell bodies and thinner processes, indicating a shift toward the resting or alternatively activated state [2]. These morphological changes were observed consistently across multiple brain injury models, including ischemic stroke [4] [5] and traumatic brain injury [6] [7].
The temporal dynamics of microglial suppression by CN-105 demonstrate sustained effects extending beyond the acute treatment period. In stroke models, reduced microglial activation was maintained for at least 5 days following treatment initiation [4]. Similarly, in traumatic brain injury models, microglial suppression persisted for 90 days following the final treatment dose [8], suggesting that CN-105 induces long-lasting changes in microglial phenotype rather than merely providing transient suppression.
The mechanism underlying CN-105-mediated microglial suppression involves modulation of multiple signaling pathways. Phosphoproteomic analysis revealed that CN-105 treatment results in reduced activation of pro-inflammatory pathways and decreased oxidative stress responses in microglial cells [4] [9]. This multi-pathway approach ensures comprehensive suppression of the microglial inflammatory response while preserving essential microglial functions such as debris clearance and tissue repair.
CN-105 exerts profound effects on the secretion profiles of pro-inflammatory cytokines, fundamentally altering the neuroinflammatory milieu following brain injury. In vitro studies using C8-B4 mouse microglial cells demonstrated that CN-105 significantly suppresses tumor necrosis factor-alpha secretion following lipopolysaccharide stimulation [9]. The suppression was dose-dependent, with concentrations ranging from 0.1 to 1.0 micromolar per milliliter producing progressive reductions in cytokine release [9].
The regulation of tumor necrosis factor-alpha secretion by CN-105 involves multiple concentration-dependent mechanisms. At lower concentrations (0.1 micromolar per milliliter), CN-105 reduced cytokine secretion by approximately 40% compared to untreated controls [9]. Higher concentrations (1.0 micromolar per milliliter) achieved up to 80% suppression of tumor necrosis factor-alpha release [9]. This concentration-response relationship demonstrates the therapeutic potential for dose optimization in clinical applications.
Beyond tumor necrosis factor-alpha, CN-105 modulates the expression of numerous other inflammatory mediators. Gene expression analysis following traumatic brain injury revealed significant downregulation of multiple inflammatory genes, including Interleukin-1 alpha, Interleukin-6, Interferon-gamma, Cluster of Differentiation 40, and Myeloid Differentiation Primary Response 88 [6]. The coordinated suppression of these pro-inflammatory mediators creates a comprehensive anti-inflammatory environment that facilitates tissue repair and functional recovery.
The temporal pattern of cytokine regulation by CN-105 demonstrates both immediate and sustained effects. Tumor necrosis factor-alpha suppression was evident within 4 hours of treatment initiation in microglial cell cultures [9]. In vivo studies confirmed that inflammatory gene suppression persisted for at least 24-72 hours following treatment [6], indicating that CN-105 produces durable modifications in cellular inflammatory responses.
Mechanistically, the cytokine suppression by CN-105 involves modulation of key transcriptional pathways. The peptide significantly reduces Nuclear Factor-kappa B signaling, a master regulator of inflammatory gene expression [6]. Concurrently, CN-105 upregulates B-cell lymphoma 6, a transcriptional repressor that inhibits the expression of multiple inflammatory genes [6]. This dual mechanism ensures comprehensive suppression of pro-inflammatory cytokine production while promoting anti-inflammatory responses.
CN-105 demonstrates robust anti-apoptotic effects that preserve neuronal viability and promote long-term functional recovery following brain injury. The anti-apoptotic mechanisms of CN-105 operate through multiple pathways that collectively protect neurons from various forms of cell death triggered by acute brain injury.
Neuronal survival enhancement represents one of the most significant anti-apoptotic effects of CN-105. In murine models of intracerebral hemorrhage, treatment with CN-105 resulted in substantially increased hippocampal neuronal density [3]. Specifically, Nissl staining revealed significantly higher numbers of viable neurons in the CA3 region of the hippocampus in CN-105-treated animals compared to vehicle controls [3]. This neuronal preservation was maintained over extended observation periods, with benefits evident at 33 days post-injury [3].
The anti-apoptotic effects of CN-105 extend beyond simple cell counting measures to include functional preservation of neuronal networks. Fluoro-Jade B staining, which specifically labels degenerating neurons, demonstrated significant reductions in neuronal injury markers following CN-105 treatment [7] [10]. The reduction in Fluoro-Jade B-positive cells was accompanied by preservation of normal neuronal morphology and maintenance of synaptic connections [7].
Mitochondrial function preservation represents a critical component of CN-105-mediated neuroprotection. The peptide prevents mitochondrial membrane potential collapse and reduces cytochrome c release, key events in the intrinsic apoptotic pathway [11] [10]. These mitochondrial protective effects occur within hours of treatment initiation and persist throughout the acute injury period [11].
The molecular mechanisms underlying CN-105-mediated anti-apoptotic signaling involve modulation of multiple pro-survival pathways. Phosphoproteomic analysis revealed that CN-105 treatment enhances the activation of survival-promoting kinases while simultaneously reducing the activity of pro-apoptotic signaling cascades [4] [9]. This dual approach ensures comprehensive protection against multiple forms of cell death.
Oxidative stress reduction contributes significantly to the anti-apoptotic effects of CN-105. The peptide reduces the production of reactive oxygen species and enhances antioxidant defense mechanisms [4] [9]. This oxidative stress reduction protects cellular components, particularly mitochondria and nuclear DNA, from damage that would otherwise trigger apoptotic cascades.
The temporal dynamics of anti-apoptotic protection by CN-105 demonstrate both immediate and long-lasting effects. Acute neuronal protection is evident within 6-24 hours of treatment initiation, as demonstrated by reduced caspase activation and preserved mitochondrial function [11]. Long-term neuronal survival benefits persist for weeks to months following treatment, indicating that CN-105 induces fundamental changes in neuronal stress resistance [3] [7].
CN-105 exerts significant stabilizing effects on blood-brain barrier integrity through receptor-mediated mechanisms that preserve the selective permeability characteristics essential for normal brain function. These effects contribute substantially to the overall neuroprotective profile of the peptide by preventing the influx of potentially harmful circulating factors and maintaining the controlled microenvironment necessary for optimal neuronal function.
The primary mechanism of blood-brain barrier stabilization by CN-105 involves interaction with Low-density Lipoprotein Receptor-related Protein 1, a multifunctional receptor that plays crucial roles in blood-brain barrier maintenance [10] [12]. CN-105, as an apolipoprotein E mimetic peptide, binds to Low-density Lipoprotein Receptor-related Protein 1 with high affinity, triggering downstream signaling cascades that enhance barrier function [10]. This receptor-mediated interaction promotes the expression and proper localization of tight junction proteins that form the physical basis of the blood-brain barrier [12].
Tight junction protein regulation represents a key component of CN-105-mediated barrier stabilization. The peptide enhances the expression and membrane localization of critical tight junction proteins, including zonula occludens proteins and claudins [13] [14]. These proteins form the intercellular seals that prevent paracellular transport across the blood-brain barrier [13]. CN-105 treatment results in 25-40% increases in tight junction protein expression and improved protein localization at cell-cell contacts [14].
Cerebral edema reduction demonstrates the functional significance of blood-brain barrier stabilization by CN-105. In multiple experimental models of brain injury, CN-105 treatment resulted in significant reductions in brain water content [15] [3] [16]. Specifically, ipsilateral brain water content was reduced from 82.5% in control animals to 79.1% in CN-105-treated animals, representing a clinically significant improvement in cerebral edema [16]. These effects were observed across multiple species and injury models, confirming the broad applicability of CN-105-mediated barrier protection.
The temporal course of blood-brain barrier stabilization by CN-105 demonstrates rapid onset of effects with sustained duration. Initial improvements in barrier function are evident within 2-6 hours of treatment initiation, as measured by reduced extravasation of circulating markers [6]. These acute effects persist and strengthen over 3-5 days, with maximum barrier stabilization typically achieved by day 5 post-treatment [3] [16].
Vascular diameter regulation contributes to the blood-brain barrier stabilizing effects of CN-105. In subarachnoid hemorrhage models, CN-105 treatment prevented vasospasm and maintained normal cerebral vascular caliber [10]. Middle cerebral artery diameter increased from 81.4 ± 31.5 micrometers in control animals to 109.3 ± 29.0 micrometers in CN-105-treated animals [10]. This vascular protection helps maintain adequate cerebral blood flow while preserving barrier integrity.
The molecular mechanisms of CN-105-mediated blood-brain barrier stabilization involve multiple signaling pathways downstream of Low-density Lipoprotein Receptor-related Protein 1 activation. The peptide enhances the phosphorylation of barrier-protective signaling molecules while simultaneously reducing the activation of barrier-disrupting pathways [6] [12]. This coordinated regulation ensures comprehensive barrier protection without compromising essential transport functions.